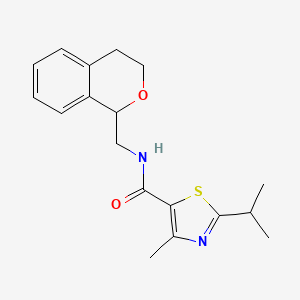

![molecular formula C19H27N3O4S B5555095 1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" is a chemical compound of interest in the field of medicinal chemistry. Its structure and properties suggest potential applications in various therapeutic areas.

Synthesis Analysis

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which are structurally related to the compound , have been synthesized (Khalid, Rehman, & Abbasi, 2014). These compounds are synthesized from ethyl piperidine-4-carboxylate, leading to various derivatives with potential for enzyme inhibition activities.

Molecular Structure Analysis

The molecular and crystal structures of derivatives of this compound, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined using X-ray diffraction analysis. These structures exhibit conformational flexibility and an extensive network of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from related structures. For instance, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating the potential chemical reactivity of the core piperidine structure (Sugimoto et al., 1990).

Physical Properties Analysis

Detailed analysis of the physical properties of this specific compound is not available. However, related compounds, such as substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, have been synthesized and their physical properties such as solubility and melting points can provide insights into the physical characteristics of similar compounds (Redda et al., 2011).

Chemical Properties Analysis

Compounds like 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which share similar structural features, have been evaluated for their antimicrobial activities. This suggests the potential chemical properties of 1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide in biological systems (Ovonramwen, Owolabi, & Falodun, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A body of work has focused on synthesizing derivatives related to "1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" and evaluating their biological activities. For instance, Khalid et al. (2014) synthesized a series of derivatives and assessed them for enzyme inhibition activities, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Their molecular docking studies provided insights into the compounds' binding interactions with human proteins, confirming their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Chiral Separation and Analysis

The chiral separation of active pharmaceutical ingredients (APIs) and intermediates is crucial for drug development. Zhou et al. (2010) investigated the enantioseparation of a basic API compound and its neutral intermediate, employing reversed phase and normal phase liquid chromatography. This study underscores the importance of chiral separation in the pharmaceutical industry, contributing to the development of more effective and safer drugs (Zhou, Antonucci, Biba, Gong, & Ge, 2010).

Novel Routes to Piperidines and Related Structures

Exploring new synthetic routes to piperidines and related structures is vital for discovering new therapeutic agents. Back and Nakajima (2000) described a new method to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This work not only offers a convenient synthetic route but also contributes to the synthesis of complex natural products and potential drugs (Back & Nakajima, 2000).

Antibacterial Activity

The search for new antibacterial agents is ongoing, given the rise in antibiotic resistance. Ajani et al. (2012) synthesized a series of sulfonamides and evaluated their antibacterial activity, identifying compounds with significant effectiveness against Staphylococcus aureus and Escherichia coli. Such research is critical for the development of new antibacterial drugs to combat resistant strains (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-3-27(25,26)21-10-4-6-15(13-21)19(24)20-16-9-8-14(2)17(12-16)22-11-5-7-18(22)23/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSICHOUNHBPKBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

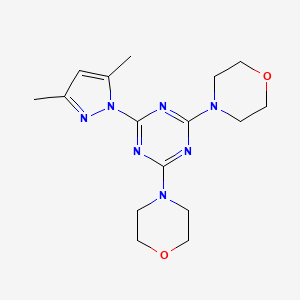

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

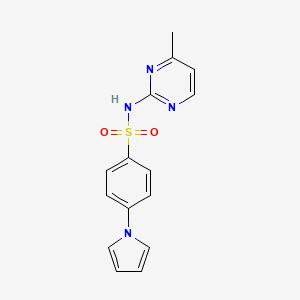

![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)